[4-(1-BENZYL-4-PIPERIDYL)PIPERAZINO](2-THIENYL)METHANONE
Description
4-(1-Benzyl-4-piperidyl)piperazinomethanone is a synthetic organic compound featuring a piperazine-piperidine scaffold substituted with a benzyl group and a 2-thienyl methanone moiety. The benzyl and thienyl groups may confer specific binding interactions, while the piperazine-piperidine core contributes to conformational flexibility and solubility.
Properties
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-21(20-7-4-16-26-20)24-14-12-23(13-15-24)19-8-10-22(11-9-19)17-18-5-2-1-3-6-18/h1-7,16,19H,8-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWZXAJVCWWPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting with benzylamine, the piperidine ring is formed through a cyclization reaction.
Formation of the Piperazine Ring: The piperidine derivative is then reacted with ethylenediamine to form the piperazine ring.
Attachment of the Thiophene Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicinal chemistry, 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-4-PIPERIDYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with receptors or enzymes, modulating their activity. The thiophene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and molecular features of 4-(1-Benzyl-4-piperidyl)piperazinomethanone with similar compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 4-(1-Benzyl-4-piperidyl)piperazinomethanone (Target Compound) | Not Provided | Not Provided | Not Provided | Benzyl, 2-thienyl methanone | Likely moderate lipophilicity due to thienyl |
| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (e.g., compounds 7–19) | Assigned (unpub.) | Varies | Varies | 4-Fluorobenzyl, aryl methanone | Enhanced electron-withdrawing effects |
| (4-BENZYLPIPERAZINO)(1-[3-Cl-5-CF3-2-pyridinyl]-4-piperidinyl)methanone | 303998-78-9 | C23H26ClF3N4O | 466.93 | Chloropyridinyl, trifluoromethyl | High molecular weight; halogenated |
| 4-(1,3-Benzothiazol-2-yl)piperidinomethanone | 478077-38-2 | C17H16N2OS2 | 328.45 | Benzothiazolyl, 2-thienyl methanone | Heterocyclic sulfur groups for binding |
| 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME | 551921-46-1 | C26H28FN3O | 417.50 | Benzhydryl, fluorophenyl, oxime | Bulky substituents; potential CNS activity |
Biological Activity
The compound 4-(1-benzyl-4-piperidyl)piperazinomethanone is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(1-benzyl-4-piperidyl)piperazinomethanone can be described as follows:
- Molecular Formula: C₁₆H₁₈N₂OS
- Molecular Weight: 298.39 g/mol
Research indicates that compounds with similar structural motifs, particularly those containing piperazine and piperidine moieties, often interact with various neurotransmitter systems. These interactions can lead to a range of biological effects, including:
- Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization .
- Neuropharmacological Effects: Compounds with piperidine structures are known to act as antagonists at muscarinic receptors, which may be relevant for treating neurological disorders .
Anticancer Studies
A study focusing on piperazine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC₅₀ value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 10ec | BT-474 | 0.99 |
| CB694 | NCI-H460 | 2.3 |
| XRP44X | HeLa | Not Provided |
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves:
- Induction of Apoptosis: Flow cytometric analysis revealed that certain derivatives induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases .
- Inhibition of Tubulin Polymerization: The ability to inhibit tubulin polymerization is a common mechanism among anticancer agents, disrupting microtubule dynamics essential for cell division .
Case Studies
Case Study 1: Piperazine Derivatives in Cancer Therapy
In a series of experiments, several piperazine-based compounds were synthesized and evaluated for their anticancer potential. One notable finding was that a specific derivative not only inhibited cell proliferation but also caused significant morphological changes indicative of apoptosis in treated cells.
Case Study 2: Neurological Applications
Research has indicated that compounds similar to 4-(1-benzyl-4-piperidyl)piperazinomethanone may serve as muscarinic receptor antagonists, providing therapeutic avenues for conditions like Alzheimer's disease and other neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
